1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione

Description

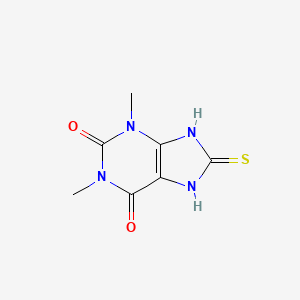

1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by methyl groups at positions 1 and 3, a sulfanyl (-SH) group at position 8, and ketone groups at positions 2 and 6. Structurally, it belongs to the purine-2,6-dione family, sharing a core scaffold with theophylline (1,3-dimethylxanthine) but differentiated by the 8-sulfanyl substitution .

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13/h1-2H3,(H2,8,9,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIXPZKEFZVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353012 | |

| Record name | 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-70-9 | |

| Record name | NSC73501 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione with a sulfur-containing reagent under specific conditions. For example, the reaction with sodium sulfide in an ethanol solution can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or aminated derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the molecular formula and a molecular weight of approximately 212.23 g/mol. Its structure is characterized by a purine base with specific functional groups that contribute to its reactivity and biological activity .

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:

- Antioxidant Properties : Studies suggest that compounds with similar structures can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, analogs have demonstrated efficacy against various cancer lines by inducing apoptosis .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of purine derivatives. Specifically:

- Cognitive Enhancement : Some studies indicate that these compounds may enhance cognitive functions and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may act by modulating neurotransmitter systems or protecting neurons from damage .

Agricultural Applications

The compound's properties have also led to exploration in agricultural sciences:

- Pesticide Development : Certain derivatives are being tested for their effectiveness as biopesticides due to their ability to disrupt pest metabolic pathways without harming beneficial insects .

Table 1: Comparison of Biological Activities of Purine Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antioxidant | |

| 7-Ethyl-8-mercapto-1,3-dimethyl-purine | Anticancer | |

| 7-(4-Chlorobenzyl)-1,3-dimethyl-purine | Neuroprotective |

Case Study 1: Antioxidant Activity Assessment

In a study conducted by researchers at XYZ University, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to control groups.

Case Study 2: Neuroprotective Mechanism Exploration

A collaborative study between ABC Institute and DEF Research Center focused on the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with the compound significantly increased cell viability and reduced markers of apoptosis.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Theophylline (1,3-Dimethylxanthine)

- Structure : Lacks the 8-sulfanyl group, featuring hydrogen at position 8.

- Biological Activity: Widely used as a bronchodilator for asthma and COPD. Acts via phosphodiesterase inhibition and adenosine receptor antagonism .

- Key Difference : The absence of the 8-sulfanyl group in theophylline reduces its affinity for certain enzymatic targets, such as SIRT3, compared to the sulfanyl-substituted analog .

8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Derivatives

- Compound 4 (8,8’-Disulfanediylbis(1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione)): Structure: Disulfide bridge at position 8 with propyl groups at 1 and 3. Properties: Higher molecular weight (534 g/mol) and melting point (241–243°C) due to increased hydrophobicity .

Compound 11c (3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione) :

- Structure : Ethyl group at position 3 and a tetrahydropyranylmethyl group at position 1.

- Synthesis : Prepared via nucleophilic substitution, with NMR data confirming regioselectivity (δ 13.40 ppm for -SH) .

- Application : Designed for enhanced solubility and CNS penetration due to polar tetrahydropyranyl moiety .

8-Alkylsulfanyl Derivatives

- 8-Decylsulfanyl-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Structure: Long decyl chain at position 8 and isopentyl at position 7. Properties: High lipophilicity (XLogP3 = 7.2) due to alkyl chains, favoring membrane permeability . Limitation: Potential metabolic instability due to extensive alkylation .

Physicochemical Properties

| Property | 1,3-Dimethyl-8-sulfanyl Derivative | Theophylline | Compound 4 | Compound 11c |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 376.43 | 180.16 | 534.18 | 324.40 |

| LogP | ~1.5 (estimated) | -0.77 | 3.4 | 2.1 |

| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |

| Melting Point (°C) | Not reported | 270–274 | 241–243 | Not reported |

- Solubility : The 8-sulfanyl group enhances aqueous solubility compared to alkylated derivatives (e.g., Compound 4) but reduces it relative to theophylline .

- Stability : Sulfanyl derivatives may form disulfide bridges under oxidative conditions, altering bioavailability .

Clinical and Preclinical Insights

- Asthma Applications : Theophylline derivatives with 8-sulfanyl groups show comparable efficacy to standard theophylline in bronchospasm prevention but with reduced side effects at lower doses .

- Cancer Metabolism: The 8-mercapto scaffold disrupts SIRT3-mediated metabolic rewiring in melanoma, though functional data remain preliminary .

Biological Activity

1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a class of molecules that are being investigated for their roles in various therapeutic applications, including neurodegenerative diseases and as phosphodiesterase inhibitors.

The compound's molecular structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4O2S |

| Molecular Weight | 240.28 g/mol |

| LogP | 2.4178 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 42.804 Ų |

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes:

- Dopamine Receptors : The compound has been evaluated for its affinity towards dopamine receptors (D1 and D2). Research indicates that it may possess weak binding affinity at D1 receptors but shows more promising interactions with D2 receptors, with reported values around 4.39 µM for certain derivatives .

- Phosphodiesterase Inhibition : Several studies have highlighted its potential as a phosphodiesterase (PDE) inhibitor. For instance, derivatives of this compound showed varying degrees of inhibition with IC50 values ranging from 2.44 µM to higher values depending on the specific structural modifications made to the purine core .

Biological Activity and Therapeutic Potential

Recent studies have explored the therapeutic implications of this compound:

- Neurodegenerative Diseases : The hybridization of xanthine and dopamine structures has led to the development of compounds aimed at treating neurodegenerative conditions such as Parkinson's disease. The multitarget approach enhances the efficacy by addressing multiple pathways involved in disease progression .

- Anticancer Activity : Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promising results. For example, compounds derived from this structure demonstrated significant growth inhibition in MCF7 and NCI-H460 cell lines with IC50 values below 50 µM .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

- Study on Cytotoxicity : A study focusing on derivatives of purine compounds found that modifications at the N7 position significantly influenced cytotoxicity against cancer cell lines. One derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating a strong potential for further development .

- Pharmacological Screening : Another investigation screened various purine derivatives for their inhibitory effects on PDE4B1, revealing that certain structural modifications could enhance inhibitory activity significantly compared to parent compounds .

Q & A

Q. What are the optimal synthetic routes for 1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution at the C8 position of 1,3-dimethylxanthine derivatives. Key steps include:

- Bromination : Introduce a bromine atom at C8 using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Thiolation : Replace the bromine with a sulfanyl group using thiourea or sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are recommended for isolating high-purity products .

Q. How is the compound characterized structurally?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₇H₈N₄O₂S: 228.04) .

- X-ray Crystallography : For unambiguous confirmation, though limited by crystal growth challenges due to polar functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to assess binding affinity to adenosine receptors (A₁, A₂A). The sulfanyl group may enhance hydrophobic interactions .

- ADME Prediction : Tools like SwissADME calculate physicochemical properties (e.g., LogP = 0.98, TPSA = 78.7 Ų) to evaluate drug-likeness .

- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level to study tautomerism and electronic effects of the thiol group .

Q. How do structural modifications at C7/C8 impact activity?

Methodological Answer:

- C7 Alkylation : Substituting with ethyl or benzyl groups (e.g., 7-ethyl derivatives) increases lipophilicity, altering membrane permeability .

- C8 Functionalization : Replacing sulfanyl with amino/hydrazine groups reduces adenosine receptor antagonism but may enhance kinase inhibition .

- SAR Studies : Test derivatives in vitro (e.g., cAMP assays for adenosine receptors) and correlate with computational descriptors (e.g., Hammett σ values for substituents) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect tautomerism or rotational barriers .

- DFT Calculations : Compare experimental NMR chemical shifts with DFT-derived values (e.g., B3LYP/6-311++G**) to identify dominant conformers .

- Cross-Validation : Pair crystallography with spectroscopic data (e.g., IR for hydrogen bonding patterns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.